2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a fused pyridine-pyrimidine core with substituents including ethoxy, ethyl, and methyl groups at positions 5, 6, and 1, respectively. The 2,4-dioxo groups in the pyrimidine ring suggest hydrogen-bonding capabilities, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-5-14-11-22-19-17(18(14)29-6-2)20(27)25(21(28)24(19)4)12-16(26)23-15-9-7-13(3)8-10-15/h7-11H,5-6,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZWDAIHFGEYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide involves several steps. The initial step typically includes the construction of the pyrido[2,3-d]pyrimidine core followed by functionalization at specific positions. Key reagents might include ethyl iodide, methylamine, and acetic anhydride, among others. Reactions are typically carried out under controlled temperatures, often in the range of 50-100°C, with appropriate catalysts and solvents to promote selectivity and yield.
Industrial Production Methods: For large-scale production, methods are optimized to ensure high yield, purity, and cost-efficiency. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed. Temperature control, solvent recycling, and waste management are critical considerations.
Chemical Reactions Analysis
Types of Reactions: 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide undergoes several types of reactions, including:
Oxidation: : Converts functional groups such as methyl and ethyl to their respective alcohols or acids.
Reduction: : Primarily targets the ketone groups, reducing them to alcohols.
Substitution: : Halogenation or nitration can introduce additional functional groups.
Common Reagents and Conditions: Reagents like potassium permanganate or hydrogen peroxide are often used for oxidation. Sodium borohydride or lithium aluminum hydride is common for reduction. Substitution reactions utilize reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed: Oxidation typically yields alcohols or acids, reduction results in the formation of alcohols, and substitution introduces halogens or nitro groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation and survival. The specific compound discussed has shown potential in targeting the ephrin receptor family, which is overexpressed in certain cancers, enhancing its therapeutic efficacy against malignancies such as melanoma and breast cancer .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Clinical Relevance : It has been suggested that derivatives of this compound could serve as effective treatments for inflammatory diseases like rheumatoid arthritis by modulating pathways involving cytokines such as TNF-alpha and IL-1β .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of pyrido[2,3-d]pyrimidines:
- Potential Applications : This includes applications in treating neurodegenerative diseases and conditions involving nerve trauma and inflammation. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology .
Synthesis and Derivative Development
The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. The development of these derivatives allows for fine-tuning of pharmacological properties to enhance efficacy and reduce toxicity.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at specific positions on the molecule significantly enhanced their potency against cancer cell lines. The ethyl group at position 6 was found to be particularly beneficial in increasing activity against breast cancer cells compared to methylated analogs .
Case Study 2: Anti-inflammatory Trials
In preclinical trials focusing on inflammatory models, compounds related to this structure showed a marked reduction in inflammatory markers and improved clinical outcomes in animal models of rheumatoid arthritis. These findings suggest a promising pathway for developing new anti-inflammatory agents based on this scaffold .
Mechanism of Action
The compound interacts with molecular targets through its functional groups and heterocyclic core. Mechanistically, it may inhibit enzymes by binding to active sites or alter receptor activity. The pathways involved often include signal transduction, cellular metabolism, or gene expression modulation.
Comparison with Similar Compounds
Acetamide Modifications
- N-(p-Tolyl) vs. N-(2-Methoxyethyl): describes a derivative with a 2-methoxyethyl group instead of p-tolyl.
- Thioether vs. Oxo Groups : The pyrimidine derivative in incorporates a thioether linkage, which may confer resistance to oxidative degradation compared to the oxo groups in the target compound .
Alkyl and Alkoxy Substituents
- Ethoxy and ethyl groups at positions 5 and 6 (target compound) provide steric bulk and moderate electron-donating effects, influencing ring electronics. In contrast, methyl groups in compound 24 () simplify synthesis but reduce steric hindrance .
Spectroscopic and Analytical Data
- NMR Profiles : The target compound’s ^1^H-NMR would show distinct resonances for the p-tolyl aromatic protons (~7.1–7.3 ppm) and ethoxy methylene protons (~4.1–4.3 ppm). Comparative studies () demonstrate that substituents like ethoxy groups induce upfield shifts in adjacent protons due to electron-donating effects .
- IR Signatures : The 2,4-dioxo groups contribute to strong C=O stretches (~1,690–1,730 cm⁻¹), consistent with analogs in and .
Data Table: Key Structural and Analytical Comparisons
Biological Activity
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a pyridopyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C21H24N4O5
- IUPAC Name : 2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide
- SMILES Notation : CCc(cnc(N(C)C(N1CC(Nc(cc2)ccc2OC)=O)=O)c2C1=O)c2OCC
Anticancer Activity
Recent studies have indicated that compounds with a pyridopyrimidine moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has shown to inhibit cell proliferation in various cancer cell lines. Specific studies have demonstrated its efficacy against lung and breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Lung Cancer | 5.0 | Induction of apoptosis |
| Breast Cancer | 4.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL, indicating strong antimicrobial potential .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promising anti-inflammatory effects:
- Experimental Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various derivatives of pyridopyrimidine compounds, including the target compound. The synthesized compounds were evaluated for their biological activity using various assays. The results indicated that derivatives with specific substitutions exhibited enhanced potency against cancer cell lines compared to the parent compound .
Study 2: Mechanistic Insights
Another research effort investigated the mechanisms through which the compound exerts its biological effects. It was found to interact with specific cellular pathways involved in apoptosis and cell proliferation control. This study utilized molecular docking simulations to predict binding affinities with target proteins associated with cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology : A multi-step synthesis involving condensation reactions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress using thin-layer chromatography (TLC). Final purity (>95%) can be confirmed by HPLC with a C18 column and UV detection at 254 nm .
- Key Considerations : Optimize reaction temperature (70–90°C) and solvent choice (DMF or THF) to enhance yield. Avoid prolonged exposure to moisture to prevent hydrolysis of the dioxo-pyrimidine core .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- 1H NMR : Identify substituents (e.g., ethoxy, methyl, p-tolyl groups) via chemical shifts (e.g., δ 1.3–1.5 ppm for ethyl, δ 2.3 ppm for methyl) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect fragmentation patterns to validate the core structure .
- IR Spectroscopy : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Methodology :
- Use density functional theory (DFT) to calculate electron distribution and reactive sites on the pyrido[2,3-d]pyrimidin core .
- Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases) and guide substitutions at the N-(p-tolyl)acetamide moiety .
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .
Q. What experimental strategies address contradictions in reported biological activities of structurally similar compounds?
- Methodology :
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., substituent position, solvent polarity) affecting bioactivity .
- Meta-analysis : Compare datasets from analogs (e.g., ) to identify trends in structure-activity relationships (SAR). For example, para-substituted aryl groups often enhance target binding compared to meta-substituted derivatives .
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs to minimize variability .
Q. How can reaction fundamentals inform scalable synthesis of derivatives?
- Methodology :
- Study kinetic parameters (e.g., activation energy via Arrhenius plots) to optimize reaction rates for large-scale synthesis .
- Evaluate continuous-flow reactors for improved heat/mass transfer in key steps (e.g., cyclization of the pyrimidinone ring) .
- Monitor byproduct formation using in-line FTIR or PAT (Process Analytical Technology) tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
